Calculated Lipophilicity Contrast: N-Methyl vs. N-Desmethyl Pyridylmethyl Glycine Analogs
The N-methyl substitution in the target compound reduces polarity relative to the des-methyl analog 2-[(pyridin-2-ylmethyl)amino]acetic acid (CAS 2444-13-5). PubChem-calculated XLogP3 for the target compound is -2.0, whereas the des-methyl analog (free base, MW 166.18) is reported with a calculated logP of approximately -3.05 [1]. This ~1 log unit difference indicates a ~10-fold higher partition coefficient for the target compound, which can influence membrane permeability and extraction behavior [2].
| Evidence Dimension | Calculated partition coefficient (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = -2.0 (PubChem computed) |
| Comparator Or Baseline | 2-[(Pyridin-2-ylmethyl)amino]acetic acid: logP = -3.053 (ChemBase datasheet) |
| Quantified Difference | ΔlogP ≈ +1.0 to +1.05 (target compound more lipophilic) |
| Conditions | In silico computed logP values (XLogP3 method for target; vendor-reported in silico logP for comparator) |
Why This Matters
Higher lipophilicity can improve organic-solvent extraction efficiency and passive membrane diffusion in cellular assays, making the target compound preferable for applications where increased hydrophobicity is required.
- [1] ChemBase. 2-[(pyridin-2-ylmethyl)amino]acetic acid dihydrochloride. Hydrophobicity (logP): -3.053. https://www.chembase.cn/ View Source
- [2] PubChem CID 6483882. XLogP3 = -2.0. https://pubchem.ncbi.nlm.nih.gov/compound/669083-52-7 View Source
